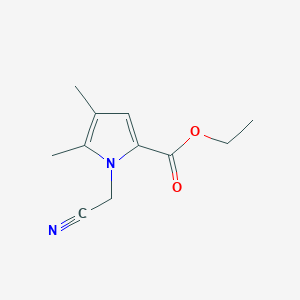
5-Benzyl-1-methylimidazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-1-methylimidazolidine-2,4-dione is a chemical compound with the molecular formula C11H12N2O2 and a molecular weight of 204.23 g/mol . It is a derivative of imidazolidine-2,4-dione, which is known for its diverse biological activities and applications in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-1-methylimidazolidine-2,4-dione typically involves the condensation of benzyl and urea. One common method is the Biltz synthesis, which involves the following steps :
- Dissolve 0.8 g of benzyl (0.25 mole) and 0.4 g of urea (0.25 mole) in 12 ml of ethanol.
- Add 25 ml of a 2.5 M NaOH solution to the mixture.
- Reflux the mixture for 2 hours.
- Pour the reaction mixture into icy water.
- Filter the resulting precipitate and acidify the filtrate with HCl.
- Collect, dry, and recrystallize the product using ethanol.
Industrial Production Methods
Industrial production methods for this compound may involve bulk manufacturing and custom synthesis processes. These methods ensure high purity and yield, suitable for pharmaceutical and research applications .
Análisis De Reacciones Químicas
Types of Reactions
5-Benzyl-1-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives, while substitution reactions can produce various substituted imidazolidine compounds.
Aplicaciones Científicas De Investigación
5-Benzyl-1-methylimidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a reactant in organocatalytic tandem reactions and the synthesis of hydantoin derivatives.
Biology: Investigated for its potential biological activities, including antiproliferative and antimicrobial properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of high-quality reference standards for pharmaceutical testing.
Mecanismo De Acción
The mechanism of action of 5-Benzyl-1-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways related to its biological activities .
Comparación Con Compuestos Similares
Similar Compounds
1-Methylhydantoin: A related compound with similar structural features and applications.
5-Phenyl-1-methylimidazolidine-2,4-dione: Another derivative with comparable chemical properties and uses.
5-Benzylhydantoin: Shares the benzyl group and imidazolidine-2,4-dione core structure.
Uniqueness
5-Benzyl-1-methylimidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
IUPAC Name |
5-benzyl-1-methylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-13-9(10(14)12-11(13)15)7-8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WONOKHKXNTZXEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(=O)NC1=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
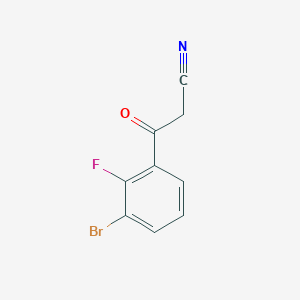
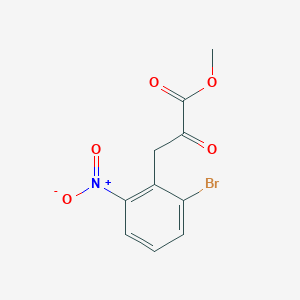
![2-butyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13695093.png)
![7-Bromo-3,4-dihydro-1H-benzo[c]azepine-1,5(2H)-dione](/img/structure/B13695097.png)
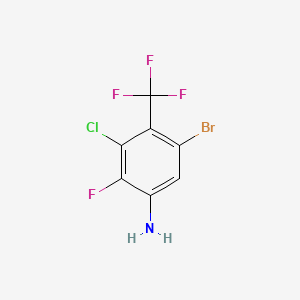



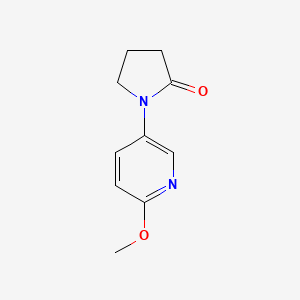
![3-[3,5-Bis(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13695144.png)
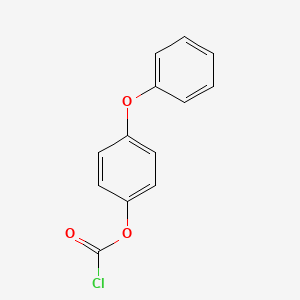
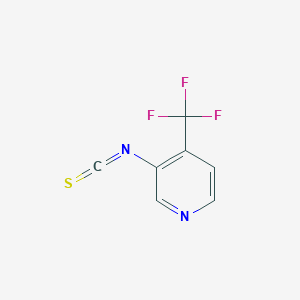
![1-Chloro-7-fluorobenzo[h]isoquinoline](/img/structure/B13695159.png)
